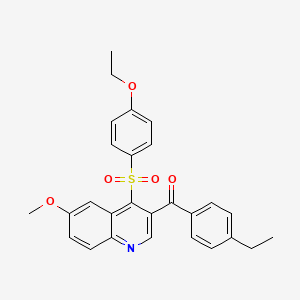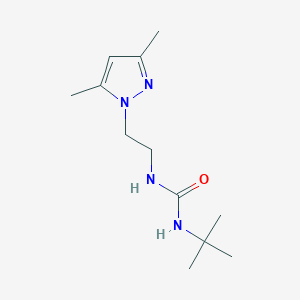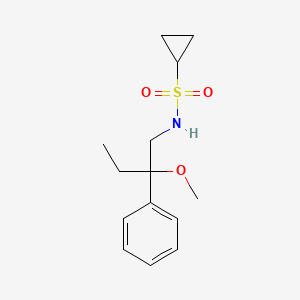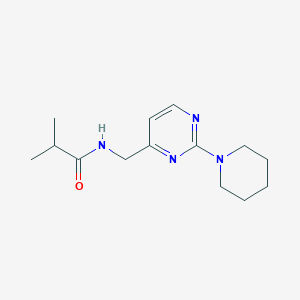
N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide” is a chemical compound that has gained attention for its potential uses in various fields of research and industry. It is a pyrimidin-4-amine derivative, which are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The product was obtained from piperidine-4-carboxylic acid, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, isobutyl chloroformate, and N-methyl morpholine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction data . The title compound, C10H16N4, crystalizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the product obtained was pale yellow color from piperidine-4-carboxylic acid .Scientific Research Applications
Synthesis and Anti-Angiogenic Applications : Research on novel derivatives, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, highlights their synthesis and characterization, along with their potential as anti-angiogenic agents. These compounds have shown significant efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. Additionally, their DNA cleavage activities suggest potential applications in cancer therapy by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Pharmacological Activities : Another area of interest is the pharmacological evaluation of ibuprofen analogs, including the N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide. These compounds, after being condensed with various active hydrogen-containing compounds, demonstrated potent anti-inflammatory activity. Such studies underline the potential for derivatives of N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide in the development of new anti-inflammatory drugs (A. Rajasekaran et al., 1999).
Antifungal Applications : Compounds like Piper hispidum and Piper tuberculatum amides, which share structural similarities with this compound, have shown significant antifungal activities. The isolation and characterization of such compounds reveal their potential use in developing new antifungal treatments (H. M. Navickiene et al., 2000).
Antineoplastic Properties : The discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) illustrates the antineoplastic properties of these molecules. Such compounds selectively inhibit histone deacetylase (HDAC), demonstrating significant antitumor activity and suggesting a promising approach for cancer treatment (Nancy Z. Zhou et al., 2008).
Antimycobacterial Activity : The stereoselective synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis highlight the antimycobacterial potential of these compounds. This research underscores the role of similar structures in developing treatments for tuberculosis and other mycobacterial infections (R. Kumar et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib , have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate many aspects of cellular growth and cellular response to the environment .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Tyrosine kinase inhibitors like imatinib, which may share similar mechanisms of action, primarily affect the phosphatidylinositol 3-kinase (pi3k) signaling pathway . This pathway is crucial for many cellular functions, including cell growth and survival .
Result of Action
Tyrosine kinase inhibitors like imatinib can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This work provided excellent pesticide for further optimization . Density functional theory analysis can potentially be used to design more active compounds .
Properties
IUPAC Name |
2-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11(2)13(19)16-10-12-6-7-15-14(17-12)18-8-4-3-5-9-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWVKMURBIRQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
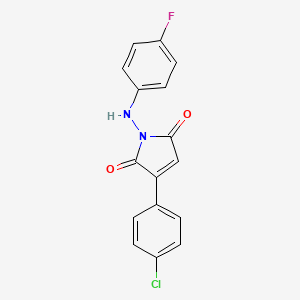

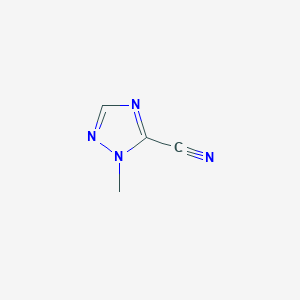
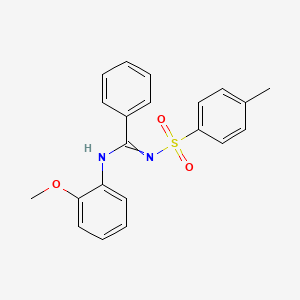

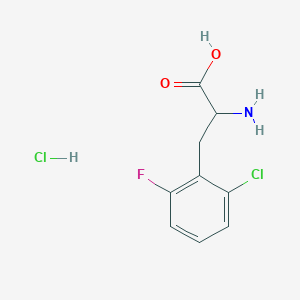
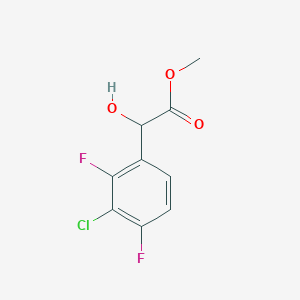
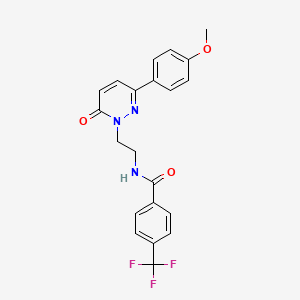
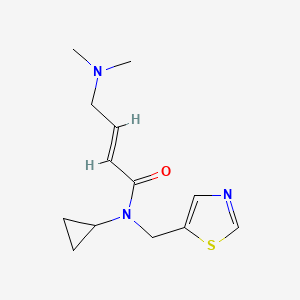
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)
